N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide is a synthetic compound that has garnered attention in the scientific community due to its potential applications in biomedical research. This compound is known for its unique structure, which combines an indole moiety with a benzenesulfonamide group, making it a valuable tool in the study of various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methylation: The indole is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The methylated indole is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted benzenesulfonamides.
Scientific Research Applications
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. For example, it may inhibit carbonic anhydrase, leading to reduced formation of carbonic acid and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenoxypropanamide
Uniqueness
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-12-9-14-10-13(3-8-17(14)20(12)2)11-19-23(21,22)16-6-4-15(18)5-7-16/h3-10,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRJHCIQNSAZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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